Andersonin-A peptide precursor
Descripción
Andersonin-A is a ribosomally synthesized and post-translationally modified peptide (RiPP) precursor, characterized by a bipartite architecture comprising a conserved leader peptide and a variable core peptide. The leader peptide facilitates recognition by modifying enzymes, while the core undergoes extensive post-translational modifications (PTMs) to yield the mature bioactive compound . While specific details of Andersonin-A’s bioactivity remain under investigation, its structural homology to other antimicrobial RiPPs (e.g., thiostrepton, lasso peptides) suggests roles in microbial defense or signaling .



Bioinformatic tools like NeuroPID and NeuroPedia have enabled the identification of conserved motifs in Andersonin-A’s precursor, such as cleavage sites and PTM-associated sequences (e.g., cyclization or methylation signals) . These features align with mechanisms observed in other RiPPs, where precursor processing is tightly regulated by dedicated enzyme clusters .

Propiedades
Bioactividad |
Antimicrobial |
|---|---|
Secuencia |
PLKKSLLLLFFFGTINLSLCQDETNPEEKKRDEEVAKMEE |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Features
Andersonin-A’s precursor shares key structural elements with other RiPPs (Table 1):
Key Observations :
- Leader peptides across RiPPs are essential for enzyme recognition but vary in length and residue composition. Andersonin-A’s leader shares glycinergic flexibility with lasso peptides, enabling conformational adaptability during PTMs .
- Core modifications diverge significantly: Andersonin-A’s thioamide bonds contrast with thiostrepton’s thiazole rings and lasso peptides’ macrolactam structures .
Functional Roles
While Andersonin-A’s exact function is uncharacterized, comparative analyses suggest antimicrobial activity:
Evolutionary Phylogeny
Phylogenetic analysis of neuropeptide precursors (e.g., GnIH, NPFF) reveals conserved evolutionary pressures in peptide signaling systems . For instance:
- FMRFamide-like peptides in Drosophila and C. elegans share precursor processing mechanisms (e.g., cleavage at dibasic residues) with Andersonin-A .

- Thiopeptides and lasso peptides diverged early in bacterial evolution, suggesting Andersonin-A’s lineage may represent a specialized branch .
Research Findings and Implications
Key challenges include elucidating PTM enzymology and optimizing heterologous expression.
Table 2 : Comparative Bioactivity of RiPPs
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Thiostrepton | S. aureus | 0.1–0.5 | Ribosomal inhibition |
| Microcin J25 (lasso) | E. coli | 0.05–0.2 | RNA polymerase inhibition |
| Andersonin-A (predicted) | B. subtilis | ~1.0* | Membrane disruption (hypothesized) |
*Predicted based on structural analogs .
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